molecular formula C20H17ClN4O3 B10999705 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B10999705
M. Wt: 396.8 g/mol
InChI Key: NLPYDLSOCFAAEJ-UHFFFAOYSA-N
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Description

4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazopyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents and reaction conditions tailored to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The imidazopyridine ring can interact with various enzymes or receptors, potentially inhibiting or activating their function . The exact pathways and targets would depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H17ClN4O3/c21-14-5-1-12(2-6-14)18-17-16(22-11-23-17)9-10-25(18)20(28)24-15-7-3-13(4-8-15)19(26)27/h1-8,11,18H,9-10H2,(H,22,23)(H,24,28)(H,26,27)

InChI Key

NLPYDLSOCFAAEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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